Product packaging for Ethyl 3-[(2-methoxyethyl)amino]propanoate(Cat. No.:CAS No. 66092-67-9)

Ethyl 3-[(2-methoxyethyl)amino]propanoate

Cat. No.: B2533624
CAS No.: 66092-67-9
M. Wt: 175.228
InChI Key: YRZBCDDHSOESLU-UHFFFAOYSA-N
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Description

Contextualization of the Ethyl 3-[(2-methoxyethyl)amino]propanoate Framework

This compound is a specific example of an N-substituted β-amino ester. Its structure is characterized by an ethyl propanoate backbone with a 2-methoxyethyl group attached to the nitrogen atom at the third position (the β-carbon). This particular arrangement of functional groups—a secondary amine and an ester—makes it a valuable intermediate for further chemical transformations.

The synthesis of such β-amino esters is commonly achieved through the aza-Michael addition reaction. organic-chemistry.org In this specific case, the likely synthetic route involves the conjugate addition of 2-methoxyethylamine (B85606) to ethyl acrylate. This reaction is often efficient and can be catalyzed under various conditions, sometimes even proceeding without a solvent. organic-chemistry.org The presence of the ether linkage (methoxyethyl group) on the amine can influence the compound's solubility, polarity, and chelating properties, potentially offering different reactivity and handling characteristics compared to simpler N-alkyl substituted propanoates.

Below is a table summarizing the known physicochemical properties of the compound.

PropertyValue
CAS Number 7779-70-6
Molecular Formula C8H17NO3
Molecular Weight 175.22 g/mol
Boiling Point 95-100 °C at 0.7 mmHg
Density 1.004 g/cm³
Refractive Index 1.439

Retrospective on Related Amine-Functionalized Esters in Organic Chemistry

Amine-functionalized esters, especially β-amino esters and their corresponding acids, have long been recognized as crucial structural motifs in organic and medicinal chemistry. researchgate.net They are key building blocks for a variety of biologically active compounds, including peptides, natural products, and synthetic drugs. researchgate.netresearchgate.net For instance, β-alanine, a naturally occurring β-amino acid, is a component of the dipeptide carnosine and is considered to have a role as a neurotransmitter. researchgate.net

The synthesis of these compounds is a well-established area of organic chemistry. Beyond the Michael addition, methods like the Mannich reaction are frequently employed to produce β-amino esters and ketones. organic-chemistry.orgorganic-chemistry.org These reactions involve the aminoalkylation of a carbon atom adjacent to a carbonyl group. The versatility of these synthetic routes allows for the creation of a diverse library of β-amino esters with various substitutions, which can then be used to build more complex molecular architectures. organic-chemistry.org Their importance is highlighted by their role as precursors to β-lactam antibiotics, a critical class of antibacterial agents. cambridge.org The development of efficient and enantioselective methods for synthesizing these esters continues to be an area of active research, as the chirality of these molecules is often crucial for their biological activity. researchgate.net

The table below summarizes common synthetic reactions involving amine-functionalized esters.

Reaction TypeDescription
Amide Formation The reaction of the ester group with another amine, typically under heat, to form an amide and an alcohol. This is a fundamental transformation in peptide and polymer synthesis. echemi.comlibretexts.org
Reductive Amination The ester group can be selectively reduced and reacted with an amine in a one-pot process to form more complex amines, offering an alternative to traditional methods using aldehydes. nih.govmdpi.com
Michael Addition The amine group can act as a nucleophile in a conjugate addition reaction to α,β-unsaturated carbonyl compounds. organic-chemistry.org
Hydrolysis The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino carboxylic acid.

Identification of Knowledge Gaps and Research Imperatives for this compound

Despite the broad importance of N-substituted propanoates, a detailed survey of scientific literature reveals a significant knowledge gap specifically concerning this compound. While the synthesis and general reactivity of related β-amino esters are well-documented, specific research focusing on this particular compound is sparse.

Other, structurally similar propanoate esters have been extensively studied as key intermediates for important pharmaceuticals. For example, Ethyl 3-(pyridin-2-ylamino) propanoate is a crucial intermediate for the oral anticoagulant dabigatran (B194492) etexilate, and its synthesis is the subject of multiple patents aiming to improve yield and efficiency. google.com Similarly, Ethyl 3-(3-aminophenyl)propanoate (B2654546) is a building block for various biologically active compounds, and efficient synthetic routes for it have been published. nih.govlookchem.com

In contrast, there is a lack of published research detailing:

Optimized Synthesis and Kinetics: While the synthesis is presumed to be a standard Michael addition, detailed kinetic studies, optimization of reaction conditions, and exploration of alternative catalytic systems for this compound are not readily available.

Synthetic Utility: There is a notable absence of studies demonstrating the use of this compound as a building block for more complex molecules. Its potential in the synthesis of novel heterocyclic compounds, polymers, or as a precursor for pharmaceutical scaffolds remains largely unexplored.

Biological Activity: No significant research appears to have been conducted on the potential biological or pharmacological properties of the molecule itself or its derivatives.

This lack of specific data indicates that this compound is an under-investigated chemical entity. Future research should focus on exploring its synthetic potential, characterizing its reaction profiles in detail, and screening it and its derivatives for potential biological applications. Such studies would bridge the current knowledge gap and determine if this specific framework holds unique potential comparable to its more thoroughly investigated chemical relatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B2533624 Ethyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66092-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-methoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-3-12-8(10)4-5-9-6-7-11-2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZBCDDHSOESLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 2 Methoxyethyl Amino Propanoate

Chemo- and Regioselective Synthesis Pathways

The primary and most direct route for the synthesis of Ethyl 3-[(2-methoxyethyl)amino]propanoate is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, the reaction involves the addition of 2-methoxyethylamine (B85606) to ethyl acrylate. This reaction is highly chemo- and regioselective, as the nucleophilic amine selectively attacks the β-carbon of the activated alkene, leading to the desired 3-amino propanoate structure.

Esterification Reactions and Amination Strategies

The synthesis of this compound is most efficiently achieved through a one-step aza-Michael addition, which combines the amination and the formation of the propanoate ester in a single transformation. The core reaction is the addition of the primary amine, 2-methoxyethylamine, to the electrophilic double bond of ethyl acrylate.

The general reaction is as follows:

CH3OCH2CH2NH2 + CH2=CHCOOCH2CH3 → CH3OCH2CH2NHCH2CH2COOCH2CH3

This reaction is an example of a conjugate addition, where the amine acts as a nucleophile. The electron-withdrawing ester group of ethyl acrylate polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This intrinsic reactivity ensures high regioselectivity, with the amino group exclusively bonding to the β-carbon.

Novel Catalytic Approaches in Propanoate Synthesis

While the aza-Michael addition can proceed without a catalyst, the reaction rate is often slow. mdpi.com To enhance the efficiency of the synthesis of this compound, various catalytic systems have been explored. These catalysts are designed to activate either the amine nucleophile or the acrylate acceptor, thereby accelerating the reaction.

Several novel catalytic approaches have been reported for aza-Michael additions, which are applicable to the synthesis of the target compound. These include the use of lipases, solid-supported catalysts, and ionic liquids. For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com This enzymatic approach offers mild reaction conditions and high selectivity. mdpi.com

Solid-supported catalysts, such as silica gel, have been shown to effectively promote the aza-Michael addition of both aliphatic and aromatic amines to electron-deficient alkenes under solvent-free conditions. thieme-connect.com The silica surface can be recycled, adding to the sustainability of the process. thieme-connect.com More recently, hydrothermal carbons derived from biomass waste have demonstrated strong catalytic performance in aza-Michael reactions, achieving full conversions in short reaction times under solvent-free conditions. mdpi.com

Ionic liquids, such as 1,4-diazobicyclo[2.2.2]octane (DABCO)-based ionic liquids, have also been developed as recyclable catalysts for aza-Michael additions at room temperature without the need for an organic solvent. acs.org Another approach involves the use of perchloric acid impregnated on silica gel (HClO4/SiO2) as a highly efficient catalyst under microwave irradiation, leading to rapid, solvent-free reactions with excellent yields. tandfonline.com

Comparison of Catalytic Systems for Aza-Michael Addition
CatalystReaction ConditionsKey AdvantagesReference
Lipase TL IMMethanol (B129727), 35°C, continuous flowGreen reaction conditions, short residence time, readily available biocatalyst. mdpi.com
Silica GelSolvent-free, room temperature to 100°CRecyclable solid support, good to excellent yields. thieme-connect.com
Hydrothermal CarbonsSolvent-free, mild conditionsSustainable, derived from biomass, high catalytic activity. mdpi.com
[DABCO–PDO][OAc] (Ionic Liquid)Solvent-free, room temperatureRecyclable, high catalytic activity with low catalyst loading. acs.org
HClO4/SiO2Solvent-free, microwave irradiationRapid reaction times (2-7 min), excellent yields, reusable catalyst. tandfonline.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves focusing on solvent-free reactions, maximizing atom economy, and utilizing sustainable catalysts.

Solvent-Free and Atom-Economical Syntheses

The aza-Michael addition of 2-methoxyethylamine to ethyl acrylate is an ideal candidate for a solvent-free reaction. chemrxiv.orgrsc.org Since both reactants are liquids at or near room temperature, the reaction can be conducted neat, eliminating the need for potentially hazardous organic solvents. This approach not only reduces waste but also simplifies the work-up procedure, as the product can often be isolated directly after the reaction is complete. semanticscholar.org

The atom economy of this synthesis is exceptionally high. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The aza-Michael addition is an addition reaction, meaning that all the atoms of the reactants are incorporated into the final product. scranton.edu

The calculation for the atom economy is as follows:

Molecular weight of 2-methoxyethylamine (C3H9NO) = 75.11 g/mol

Molecular weight of ethyl acrylate (C5H8O2) = 100.12 g/mol

Molecular weight of this compound (C8H17NO3) = 175.23 g/mol

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy = (175.23 / (75.11 + 100.12)) x 100 = (175.23 / 175.23) x 100 = 100%

This 100% atom economy signifies that the reaction is highly efficient in terms of converting reactant mass into the desired product, with no byproducts being formed. chemrxiv.org

Sustainable Catalyst Development

The development of sustainable catalysts is a key aspect of green chemistry. For the synthesis of this compound, several sustainable catalytic options are available. As mentioned previously, biocatalysts like lipases offer a green alternative to traditional chemical catalysts, operating under mild conditions in aqueous or green solvents. mdpi.com

Reaction Optimization and Process Intensification Studies

To move from a laboratory-scale synthesis to an industrial production process, reaction optimization and process intensification are essential. These studies aim to improve reaction efficiency, reduce reaction times, and enhance safety and scalability.

For the aza-Michael addition, several parameters can be optimized, including temperature, catalyst loading, and the molar ratio of reactants. For instance, in the lipase-catalyzed synthesis of β-amino acid esters, the molar ratio of the amine to the acrylate was found to be a critical factor, with a 1:4 ratio providing the optimal yield. mdpi.com

Process intensification techniques can significantly improve the synthesis of this compound. One such technique is the use of continuous-flow microreactors. mdpi.comresearchgate.net Continuous-flow systems offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. mdpi.com The synthesis of β-amino acid esters has been successfully demonstrated in a continuous-flow microreactor using a lipase catalyst, with a short residence time of just 30 minutes. mdpi.com

Microwave-assisted synthesis is another powerful tool for process intensification. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. tandfonline.comnih.gov The use of a solid-supported catalyst like HClO4/SiO2 in conjunction with microwave heating has been shown to be highly effective for aza-Michael additions, leading to excellent yields in a fraction of the time required for conventional heating. tandfonline.com These process intensification strategies are key to developing efficient, cost-effective, and scalable manufacturing processes for this compound. mdpi.com

Spectroscopic and Chromatographic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information on the chemical environments of hydrogen and carbon atoms, advanced 2D techniques are necessary to piece together the complete molecular puzzle.

Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals and confirming the molecule's covalent framework.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. For Ethyl 3-[(2-methoxyethyl)amino]propanoate, COSY spectra would reveal key correlations that trace the connectivity within its distinct structural fragments. For instance, the triplet signal of the ethyl ester's methyl protons (H-8) would show a cross-peak with the quartet signal of the adjacent methylene protons (H-7). Similarly, the protons of the propanoate backbone (H-4 and H-5) would show a clear correlation, as would the protons within the methoxyethyl side chain (H-1 and H-2).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C correlations). columbia.edupressbooks.pub This is crucial for assigning carbon signals based on their known proton assignments. Each protonated carbon atom in the structure would produce a cross-peak in the HSQC spectrum, linking its ¹³C chemical shift to the chemical shift of its attached proton(s).

The predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations are summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-CH₂-O-~3.55 (t)~70.5
2-CH₂-N-~2.85 (t)~49.0
3-O-CH₃~3.38 (s)~59.0
4-N-CH₂-~2.95 (t)~45.0
5-CH₂-C=O~2.55 (t)~34.5
6-C=O---~172.5
7-O-CH₂-~4.15 (q)~60.5
8-CH₃~1.25 (t)~14.2
NH-NH-~1.5-2.5 (broad s)---

Table 2: Key Expected 2D NMR Correlations

ExperimentFrom NucleusTo Nucleus(i)Type of CorrelationInformation Gained
COSY H-1H-2³J_HHConfirms methoxyethyl fragment connectivity.
H-4H-5³J_HH_Confirms propanoate backbone connectivity.
H-7H-8³J_HH_Confirms ethyl ester fragment connectivity.
HSQC H-1C-1¹J_CH_Assigns C-1.
H-2C-2¹J_CH_Assigns C-2.
H-3C-3¹J_CH_Assigns C-3.
H-4C-4¹J_CH_Assigns C-4.
H-5C-5¹J_CH_Assigns C-5.
H-7C-7¹J_CH_Assigns C-7.
H-8C-8¹J_CH_Assigns C-8.
HMBC H-2C-1, C-4²J_CH_, ³J_CH_Connects methoxyethyl group to the nitrogen and propanoate backbone.
H-3C-1²J_CH_Confirms position of the methoxy group.
H-5C-4, C-6²J_CH_, ²J_CH_Connects propanoate backbone to the carbonyl group.
H-7C-6, C-8²J_CH_, ²J_CH_Connects ethyl group to the ester oxygen and carbonyl.

Molecules with single bonds, such as this compound, are not static but exist as an equilibrium of different conformations (rotamers) due to rotation around these bonds. In some cases, particularly with N-alkylated amino acids, the rotation around C-N bonds can be slow enough on the NMR timescale to result in the appearance of multiple distinct signals for a single nucleus at room temperature. acs.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these conformational dynamics. As the temperature is increased, the rate of interconversion between rotamers increases. Eventually, a temperature is reached where the exchange is so fast that the separate signals for the rotamers broaden and merge into a single, averaged signal. This temperature is known as the coalescence temperature (T_c_). By analyzing the spectral changes, it is possible to calculate the activation energy barrier (ΔG‡) for the rotational process. For a molecule like this compound, DNMR could be used to investigate the rotational barrier around the C4-N bond, providing valuable data on its conformational flexibility.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption would be the strong, sharp peak from the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹. Other key absorptions include the C-O stretches from both the ester and ether linkages in the 1250-1050 cm⁻¹ region, and the N-H stretch of the secondary amine, which typically appears as a single, weak-to-moderate band around 3350-3310 cm⁻¹. orgchemboulder.comlibretexts.org The N-H bending vibration may also be observed near 1550 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. While the C=O stretch is also visible in Raman, the C-C and C-H stretching and bending modes of the molecule's aliphatic backbone may be more prominent than in the IR spectrum. The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule.

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Secondary AmineN-H stretch3350 - 3310Weak - MediumWeak
AlkaneC-H stretch2980 - 2850Medium - StrongStrong
EsterC=O stretch1750 - 1735StrongMedium
Secondary AmineN-H bend1580 - 1550VariableWeak
EsterC-O stretch1300 - 1200StrongWeak - Medium
EtherC-O stretch1150 - 1085StrongWeak - Medium
AmineC-N stretch1250 - 1020MediumWeak

Chiral Chromatography for Enantiomeric Purity Assessment

The stereochemistry of drug candidates and fine chemicals is a critical determinant of their biological activity and safety. For chiral molecules such as this compound, which possesses a stereogenic center, the ability to separate and quantify the individual enantiomers is paramount. Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal and powerful technique for the assessment of enantiomeric purity. This method relies on the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.

The development of a successful chiral HPLC method for this compound would involve a systematic screening of various commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamate or benzoate derivatives, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including those with amino and ester functionalities. yakhak.org

A hypothetical method development for the enantiomeric separation of this compound could involve the following considerations:

Selection of Chiral Stationary Phase: Initial screening would likely include columns with different polysaccharide derivatives to explore various chiral recognition mechanisms, such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The presence of the secondary amine and the ester group in this compound suggests that CSPs capable of hydrogen bonding would be particularly effective.

Mobile Phase Optimization: The mobile phase composition is a critical parameter that is optimized to achieve adequate resolution and acceptable analysis time. For normal-phase chiral chromatography, typical mobile phases consist of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The concentration of the alcohol modifier is fine-tuned to control the retention times and the enantioselectivity. The addition of a small amount of an amine additive, such as diethylamine (DEA), is often necessary when analyzing basic compounds like secondary amines to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.

Hypothetical Chromatographic Conditions:

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm

Under such hypothetical conditions, one might expect to see baseline separation of the two enantiomers of this compound, allowing for their accurate quantification. The enantiomeric excess (e.e.) could then be calculated from the peak areas of the two enantiomers.

Further research would be required to empirically determine the optimal stationary phase and mobile phase conditions for the specific enantioseparation of this compound. Such studies would be essential for quality control in both research and manufacturing settings to ensure the desired stereoisomeric form of the compound is produced and utilized.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 2 Methoxyethyl Amino Propanoate

Elucidation of Reaction Pathways and Intermediates

No studies detailing the specific reaction pathways or intermediates for transformations involving Ethyl 3-[(2-methoxyethyl)amino]propanoate were found.

Kinetic Studies and Determination of Rate Laws

No kinetic data or determined rate laws for reactions involving this compound are available in the current literature.

Solvent Effects and Catalysis in Reaction Kinetics

There is no published research focusing on the effects of different solvents or catalysts on the reaction kinetics of this compound.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

No investigations into the stereochemical outcomes, including diastereoselectivity or enantioselectivity, of reactions involving this compound have been reported.

Theoretical and Computational Chemistry Studies of Ethyl 3 2 Methoxyethyl Amino Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Key aspects of these calculations, such as HOMO-LUMO analysis and electrostatic potential mapping, provide deep insights into a molecule's reactivity and intermolecular interactions.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A detailed HOMO-LUMO analysis for Ethyl 3-[(2-methoxyethyl)amino]propanoate would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would help in identifying the electron-donating (HOMO) and electron-accepting (LUMO) sites within the molecule, thereby predicting its behavior in various chemical reactions. At present, such specific data for this compound is not available in the literature.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of positive, negative, and neutral potential.

For this compound, an ESP map would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient areas. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and material science. Unfortunately, specific ESP maps for this compound have not been published.

Conformational Analysis and Energy Landscapes: Awaiting Exploration

The three-dimensional structure of a molecule is intimately linked to its properties and function. Conformational analysis, through methods like molecular mechanics and molecular dynamics, explores the different spatial arrangements of a molecule (conformers) and their relative energies. This creates an energy landscape that helps identify the most stable conformers.

A thorough conformational analysis of this compound would be essential to understand its flexibility and preferred shapes in different environments. This knowledge is particularly important for drug design and materials science, where molecular shape plays a critical role in interactions with other molecules. Such studies on this specific compound are yet to be reported.

In Silico Modeling of Reaction Mechanisms and Transition States: A Field for Future Research

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. This in silico approach can provide detailed energetic and structural information about the reaction pathway, which is often challenging to obtain experimentally.

Investigating the reaction mechanisms involving this compound, such as its synthesis or degradation pathways, through computational modeling would offer valuable insights. However, the scientific literature currently lacks such specific in silico studies for this compound.

Prediction of Spectroscopic Parameters: An Unfulfilled Potential

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.

Chemical Applications and Utility of Ethyl 3 2 Methoxyethyl Amino Propanoate As a Chemical Building Block

Role in Heterocyclic Compound Synthesis

There is no specific information available in the reviewed literature detailing the use of Ethyl 3-[(2-methoxyethyl)amino]propanoate as a precursor or intermediate in the synthesis of heterocyclic compounds. While its structural motifs, such as the secondary amine and the ester group, are common features in reagents for heterocycle formation, no published examples specifically employing this molecule could be identified.

Application in Polymer Chemistry and Materials Science

Similarly, a search of the literature did not yield any studies on the application of this compound in polymer chemistry or materials science. Its bifunctional nature could theoretically allow it to act as a monomer or a modifying agent in polymerization reactions; however, no such applications have been reported.

Utilization in Ligand Design for Catalysis

No instances of this compound being used as a ligand or a precursor for ligand synthesis in catalysis were found. The presence of potential coordinating atoms (nitrogen and oxygen) suggests a theoretical possibility for its use in this context, but this has not been explored in the available research.

Exploitation in the Synthesis of Complex Organic Molecules

The utility of this compound as a building block in the synthesis of complex organic molecules, such as natural products or pharmaceuticals, is not documented in the scientific literature. While it possesses functional groups that could be manipulated in multi-step syntheses, no specific examples of its incorporation into larger, more complex structures have been published.

Synthesis and Exploration of Derivatives and Analogues of Ethyl 3 2 Methoxyethyl Amino Propanoate

Structural Modifications at the Ester Moiety

The ethyl ester functional group in the parent compound is a primary site for structural modification, typically achieved through transesterification or hydrolysis followed by re-esterification. This allows for the introduction of a wide range of alkyl or aryl groups, thereby altering properties such as solubility, steric bulk, and metabolic stability.

Standard synthetic procedures involve reacting the corresponding carboxylic acid, 3-[(2-methoxyethyl)amino]propanoic acid, with various alcohols under acidic catalysis. For instance, using methanol (B129727) would yield the methyl ester analogue, while longer-chain alcohols like propanol (B110389) or butanol would produce their respective propyl and butyl esters. These reactions are often driven to completion by removing the water byproduct. The synthesis of related β-amino esters has been achieved by methods such as the simultaneous reduction of a nitro group and esterification of a carboxylic acid using reagents like stannous chloride in ethanol. nih.gov

Table 1: Examples of Ester Moiety Modifications

Original Moiety Modified Moiety Resulting Compound Name
Ethyl Ester Methyl Ester Methyl 3-[(2-methoxyethyl)amino]propanoate
Ethyl Ester Propyl Ester Propyl 3-[(2-methoxyethyl)amino]propanoate
Ethyl Ester Isopropyl Ester Isopropyl 3-[(2-methoxyethyl)amino]propanoate

Diversification at the Secondary Amine Nitrogen

The secondary amine nitrogen atom provides a reactive site for introducing a wide array of substituents, significantly diversifying the molecular structure. Common modifications include N-acylation and N-alkylation.

N-Acylation: This involves reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. This reaction converts the secondary amine into an amide, which can alter the molecule's hydrogen bonding capacity and electronic properties. For example, reaction with acetyl chloride would yield Ethyl 3-[acetyl(2-methoxyethyl)amino]propanoate.

N-Alkylation: Introducing additional alkyl groups can be achieved through reductive amination or by reaction with alkyl halides. This modification further increases the steric hindrance around the nitrogen and can impact the basicity of the amine.

The synthesis of N-substituted β-amino esters is a well-established area of organic chemistry. For instance, the synthesis of Ethyl 3-(N-butylacetamido)propionate highlights how the secondary amine can be both acylated and further substituted. epa.gov These modifications are crucial for exploring structure-activity relationships in various chemical contexts.

Table 2: Examples of N-Amine Diversification

Reagent Modification Type Resulting Compound Name
Acetyl Chloride N-Acylation Ethyl 3-[acetyl(2-methoxyethyl)amino]propanoate
Benzoyl Chloride N-Acylation Ethyl 3-[benzoyl(2-methoxyethyl)amino]propanoate
Methyl Iodide N-Alkylation Ethyl 3-[(2-methoxyethyl)(methyl)amino]propanoate

Variation of the Methoxyethyl Side Chain

Altering the 2-methoxyethyl side chain is another key strategy for creating analogues. These modifications can range from simple changes in the alkyl chain length to the introduction of entirely different functional groups, which can influence the molecule's polarity, flexibility, and binding interactions.

Synthetic approaches often begin with a different primary amine in the initial Michael addition reaction with ethyl acrylate. For example, using 2-ethoxyethanamine instead of 2-methoxyethanamine would yield an ethoxy analogue. Similarly, amines with different chain lengths (e.g., 3-methoxypropan-1-amine) or those bearing cyclic structures could be employed to generate a diverse library of compounds. The synthesis of analogues with varied side chains has been explored in other molecular contexts, demonstrating the feasibility of this approach. nih.gov

Table 3: Examples of Side Chain Variation

Original Side Chain Modified Side Chain Resulting Compound Name
2-Methoxyethyl 2-Ethoxyethyl Ethyl 3-[(2-ethoxyethyl)amino]propanoate
2-Methoxyethyl 3-Methoxypropyl Ethyl 3-[(3-methoxypropyl)amino]propanoate
2-Methoxyethyl 2-Hydroxyethyl Ethyl 3-[(2-hydroxyethyl)amino]propanoate

Synthesis of Chiral Analogues and Stereoisomers

The development of chiral analogues of β-amino esters is of significant interest, as stereochemistry often plays a critical role in biological activity. nih.gov Since the parent compound, this compound, is achiral, chirality must be introduced by modifying the scaffold.

This can be accomplished by:

Introducing a chiral center on the propanoate backbone: This can be achieved through asymmetric synthesis, for example, via a stereoselective Michael addition of the amine to an α,β-unsaturated ester using a chiral catalyst. researchgate.net

Using a chiral amine: Employing an enantiomerically pure amine as a starting material, such as (R)- or (S)-1-methoxypropan-2-amine, would result in a chiral product with a stereocenter on the side chain.

Derivatization with a chiral auxiliary: Attaching a chiral group to the molecule can allow for the separation of diastereomers, which can then be cleaved to yield the desired enantiomer.

The synthesis of chiral β- and γ-amino alcohols and other chiral building blocks from amino acids provides a foundation for these synthetic strategies. researchgate.netnih.gov The goal is to produce enantiomerically pure compounds, which allows for the investigation of stereospecific interactions in various applications.

Table 4: Strategies for Chiral Analogue Synthesis

Strategy Description Example Chiral Moiety
Asymmetric Michael Addition Using a chiral catalyst to control the stereochemistry of the addition of the amine to ethyl acrylate. (R)- or (S)- configuration at C2 of the propanoate chain.
Chiral Starting Amine Utilizing an enantiopure amine, such as (R)- or (S)-1-phenylethylamine, in the initial synthesis. A chiral center within the N-substituent.

Future Research Directions and Emerging Opportunities in Ethyl 3 2 Methoxyethyl Amino Propanoate Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of Ethyl 3-[(2-methoxyethyl)amino]propanoate, typically achieved through an aza-Michael addition of 2-methoxyethylamine (B85606) to ethyl acrylate, is highly amenable to modern automation and flow chemistry techniques. Future research will likely focus on transitioning its production from traditional batch processes to continuous-flow systems.

Key Research Objectives:

Process Optimization: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times. Research will aim to optimize these parameters for the synthesis of this compound.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., spectroscopy) and automated purification modules into a continuous flow setup will enable real-time reaction monitoring and the direct isolation of the high-purity product.

Automated Derivative Libraries: Automated synthesis platforms can be employed to rapidly generate a library of derivatives by varying the amine and acrylate starting materials. This high-throughput approach will be invaluable for screening structure-activity relationships in various applications.

Anticipated Advantages of Flow Synthesis:

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysMinutes to hours
Process Control LimitedPrecise
Scalability ChallengingStraightforward
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes

Development of Novel Catalytic Systems for its Transformations

The presence of both a secondary amine and an ester group in this compound opens up avenues for a variety of catalytic transformations. Future research will likely focus on developing novel catalysts that can selectively act on one or both of these functional groups.

Emerging Catalytic Approaches:

Bifunctional Catalysis: The design of catalysts that can simultaneously activate both the nucleophilic amine and the electrophilic ester carbonyl will be a key area of investigation. Such catalysts could facilitate novel intramolecular cyclization reactions or intermolecular coupling reactions.

Enantioselective Transformations: Developing chiral catalysts for the enantioselective modification of the propanoate backbone or for reactions involving the secondary amine will be crucial for accessing optically pure derivatives for applications in pharmaceuticals and fine chemicals.

Photocatalysis: The use of light-mediated catalysis could enable novel C-H functionalization reactions at positions that are unreactive under thermal conditions, providing access to a wider range of structurally complex derivatives.

Exploration in Advanced Materials Synthesis

A significant and promising future direction for this compound lies in its use as a monomer for the synthesis of advanced functional polymers, particularly poly(β-amino ester)s (PBAEs). illinois.edunih.gov The incorporation of the flexible and hydrophilic 2-methoxyethyl side chain is expected to impart unique properties to these materials.

Potential Applications in Materials Science:

Stimuli-Responsive Polymers: The tertiary amine in the backbone of PBAEs derived from this monomer can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness makes these materials promising candidates for "smart" drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular endosomes. nih.gov

Biodegradable and Biocompatible Materials: The ester linkages in the polymer backbone are susceptible to hydrolysis, rendering the materials biodegradable. researchgate.netresearchgate.net This, combined with the expected biocompatibility of the methoxyethyl side chain, makes these polymers attractive for applications in tissue engineering and regenerative medicine. nih.gov

Gene Delivery Vectors: The cationic nature of protonated PBAEs allows them to form complexes with negatively charged nucleic acids like DNA and siRNA. nih.govresearchgate.net The ether-functionalized side chain may enhance the stability and transfection efficiency of these polyplexes, making them promising non-viral vectors for gene therapy.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling will play a pivotal role in accelerating the discovery and optimization of processes and materials involving this compound.

Key Areas for Computational Investigation:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanism of the aza-Michael addition for the synthesis of the target compound and its derivatives. auburn.edu These studies can provide insights into the transition state structures and activation energies, helping to identify optimal reaction conditions and catalysts.

Computational Fluid Dynamics (CFD) for Flow Synthesis: CFD modeling can be employed to simulate the fluid dynamics, heat transfer, and mass transport within a flow reactor for the synthesis of this compound. This will aid in the design and optimization of the reactor geometry and operating conditions to maximize efficiency and yield.

Polymer Property Prediction: Molecular dynamics simulations can be used to predict the conformational behavior, solubility, and interaction with biological molecules of polymers derived from this compound. This will guide the rational design of new materials with tailored properties for specific applications.

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